2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde
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Overview
Description
2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde is a chemical compound with the molecular formula C13H26O3Si. It is known for its versatile applications in synthetic organic chemistry, particularly in the synthesis of complex molecules. The compound features a tetrahydropyran ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an acetaldehyde functional group.
Mechanism of Action
It’s worth noting that the compound “2-{4-[(tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde” is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may play a role in the synthesis of complex carbohydrates and glycoconjugates, which are important for various biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The protected intermediate is then subjected to further reactions to introduce the acetaldehyde group. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale protection and deprotection steps, utilizing automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled environments is crucial to achieve the desired product quality .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Free hydroxyl compound.
Scientific Research Applications
2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde is widely used in scientific research due to its role as a key intermediate in the synthesis of complex natural products and pharmaceuticals. It is employed in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of bioactive compounds.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 2-[(Tert-butyldimethylsilyl)oxy]ethanol
- 2-[(Tert-butyldimethylsilyl)oxy]propionaldehyde
Comparison: 2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde is unique due to the presence of the tetrahydropyran ring, which imparts additional steric and electronic properties compared to simpler TBDMS-protected aldehydes. This uniqueness makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection steps are required.
Properties
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxyoxan-4-yl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3Si/c1-12(2,3)17(4,5)16-13(6-9-14)7-10-15-11-8-13/h9H,6-8,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXMOKNEPVPURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCOCC1)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060024-66-8 |
Source
|
Record name | 2-{4-[(tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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